Naphthalene 1,2-oxide
Overview
Description
Naphthalene 1,2-oxide is an organic compound with the molecular formula C10H8O. It is an epoxide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its role as an intermediate in the metabolic oxidation of naphthalene, a process that occurs in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene 1,2-oxide can be synthesized through the oxidation of naphthalene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as vanadium oxide (V2O5). The reaction typically occurs in a liquid phase under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. For instance, mesoporous catalysts like vanadium-aluminum oxide (V-Al2O3) have been employed to achieve high conversion rates and selectivity towards the desired product. These catalysts are synthesized through methods such as evaporation-induced self-assembly (EISA) and are used in liquid-phase oxidation reactions .
Chemical Reactions Analysis
Types of Reactions: Naphthalene 1,2-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 1,2-naphthoquinone.
Reduction: Reduction reactions can convert it back to naphthalene or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen (O2) in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,2-naphthoquinone
Reduction: Naphthalene
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
Naphthalene 1,2-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying epoxide chemistry.
Biology: It serves as a probe to study the metabolic pathways of naphthalene in biological systems.
Medicine: Research on its metabolites helps in understanding the toxicological effects of naphthalene exposure.
Industry: It is used in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
Naphthalene 1,2-oxide exerts its effects primarily through its reactivity as an epoxide. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This reactivity is facilitated by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of naphthalene to this compound. The compound can then undergo further metabolic transformations, including hydrolysis to form dihydrodiols or rearrangement to form quinones .
Comparison with Similar Compounds
Naphthalene 1,4-oxide: Another epoxide derivative of naphthalene, differing in the position of the epoxide ring.
1,2-Naphthoquinone: An oxidation product of naphthalene 1,2-oxide.
1,2-Dihydroxynaphthalene: A dihydrodiol formed from the hydrolysis of this compound.
Uniqueness: this compound is unique due to its specific position of the epoxide ring, which influences its reactivity and the types of reactions it undergoes. Its role as an intermediate in the metabolic oxidation of naphthalene also distinguishes it from other similar compounds .
Properties
IUPAC Name |
1a,7b-dihydronaphtho[1,2-b]oxirene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJIALOJPIKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864742 | |
Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naphthalene epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17180-88-0 | |
Record name | 1a,7b-Dihydronaphth[1,2-b]oxirene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17180-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphth(1,2-b)oxirene, 1a,7b-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 46 °C | |
Record name | Naphthalene epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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